molecular formula C9H6FNO2 B1368009 7-fluoro-5-methyl-1H-Indole-2,3-dione CAS No. 442910-92-1

7-fluoro-5-methyl-1H-Indole-2,3-dione

Cat. No.: B1368009
CAS No.: 442910-92-1
M. Wt: 179.15 g/mol
InChI Key: PLDJBBLAQSTSKA-UHFFFAOYSA-N
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Description

7-fluoro-5-methyl-1H-Indole-2,3-dione is a compound with a molecular weight of 179.15 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H6FNO2 . The InChI code is 1S/C9H6FNO2/c1-4-2-5 (10)3-6-7 (4)11-9 (13)8 (6)12/h2-3H,1H3, (H,11,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 179.15 .

Scientific Research Applications

Antituberculosis Activity

A variety of indole-2,3-dione derivatives, including those related to 7-fluoro-5-methyl-1H-Indole-2,3-dione, have been studied for their antituberculosis activity. These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting notably high effectiveness. The structure-activity relationships of these compounds have been a key focus, contributing to the understanding of their antituberculosis potential (Karalı et al., 2007), (Güzel et al., 2008).

Antibacterial and Antifungal Activity

Some derivatives of this compound have demonstrated considerable antibacterial and antifungal potency. This includes effectiveness against various bacterial strains such as S. Epidermidis, B. Subtilis, and E. Coli, as well as antifungal activity against A. Niger and C. Albicans. These findings suggest the potential for these compounds in the treatment of various infections (Deswal et al., 2020).

Antiviral Activity

Research into this compound derivatives has also included exploration of their antiviral properties. Some of these compounds have shown activity against various strains of the herpes simplex virus and Coxsackie B4 virus, indicating their potential as antiviral agents (Sevinçli et al., 2020).

Anticancer Activity

There is evidence of anticancer activity associated with this compound derivatives. These compounds have demonstrated inhibitory effects on various cancer cell lines, including A549, HCT116, and PC-9. The presence of different substituents on the indole ring seems to influence their anticancer efficacy, suggesting a potential for further development as cancer therapeutics (Li Zi-cheng, 2013), (Kumar & Sharma, 2022).

Molecular Structure and Bonding Analysis

Studies on the molecular structure and bonding of this compound derivatives have been conducted, with a focus on hydrogen bonding and other intra-molecular interactions. Understanding these molecular properties is crucial for the development and optimization of these compounds for various biological applications (Silski et al., 2017), (Kandemirli et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and using local exhaust if dust or aerosol will be generated .

Future Directions

Indole derivatives, such as 7-fluoro-5-methyl-1H-Indole-2,3-dione, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities .

Mechanism of Action

Target of Action

7-Fluoro-5-methylisatin, also known as 7-fluoro-5-methyl-1H-Indole-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Fluoro-5-methylisatin may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Fluoro-5-methylisatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

7-fluoro-5-methyl-1H-Indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Moreover, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

7-fluoro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJBBLAQSTSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588504
Record name 7-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442910-92-1
Record name 7-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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